(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione
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Overview
Description
- The compound’s IUPAC name is (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione .
- It belongs to the class of pyrrolidine-2,3-dione derivatives .
- This compound exhibits interesting biological properties and has potential applications in various fields.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the , which combines a β-ketoester, an aldehyde, and ammonium acetate to form the pyrrole ring system.
Reaction Conditions: The reaction typically occurs under , and the choice of solvents and catalysts can vary.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the lab using established procedures.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology: It may have , , or properties, making it relevant for drug discovery.
Medicine: Investigations into its pharmacological effects could lead to potential drug candidates.
Industry: Its unique structure might find applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets .
- Further research is needed to elucidate the exact pathways and receptors involved.
Comparison with Similar Compounds
- Similar compounds include other pyrrolidine derivatives, benzothiazole-based molecules, and heterocyclic compounds.
- Its uniqueness lies in the combination of the benzothiazole and pyrrolidine moieties.
Remember that this compound’s detailed studies are ongoing, and its full potential is yet to be explored
Properties
Molecular Formula |
C23H15FN2O3S2 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H15FN2O3S2/c1-12-4-6-13(7-5-12)19-18(20(27)16-3-2-10-30-16)21(28)22(29)26(19)23-25-15-9-8-14(24)11-17(15)31-23/h2-11,19,28H,1H3 |
InChI Key |
VWYYSUICMCMCEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
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